molecular formula C17H21N3O3S B5033119 1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide

1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide

Cat. No.: B5033119
M. Wt: 347.4 g/mol
InChI Key: HDWSWMLPYJYIKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide is a complex organic compound that features a benzothiazole ring fused with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide typically involves the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with acid chlorides.

    Attachment of Butanoyl Group: The benzothiazole derivative is then reacted with butanoyl chloride under basic conditions to introduce the butanoyl group.

    Formation of Piperidine Ring: The final step involves the reaction of the intermediate with piperidine-4-carboxamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanoyl]piperidine-4-carboxamide is unique due to the presence of both the benzothiazole and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(3-oxo-1,2-benzothiazol-2-yl)butanoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c18-16(22)12-7-10-19(11-8-12)15(21)6-3-9-20-17(23)13-4-1-2-5-14(13)24-20/h1-2,4-5,12H,3,6-11H2,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWSWMLPYJYIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.